molecular formula C10H11ClF3NO B1396235 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride CAS No. 1349719-25-0

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

Cat. No.: B1396235
CAS No.: 1349719-25-0
M. Wt: 253.65 g/mol
InChI Key: BWSTYOKWTPLJPA-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an oxetane ring, and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition, which is a powerful and versatile method for constructing C–N bonds . This reaction can be carried out under mild conditions using various catalysts and reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the oxetane ring.

    Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the oxetane ring also adds to its uniqueness, providing a reactive site for various chemical transformations .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-7(4-8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSTYOKWTPLJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349719-25-0
Record name 3-Oxetanamine, 3-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349719-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride
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3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride
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3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride
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3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride
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Reactant of Route 6
3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride

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